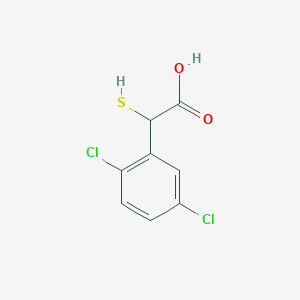

2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid

CAS No.: 2169410-39-1

Cat. No.: VC13618845

Molecular Formula: C8H6Cl2O2S

Molecular Weight: 237.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2169410-39-1 |

|---|---|

| Molecular Formula | C8H6Cl2O2S |

| Molecular Weight | 237.10 g/mol |

| IUPAC Name | 2-(2,5-dichlorophenyl)-2-sulfanylacetic acid |

| Standard InChI | InChI=1S/C8H6Cl2O2S/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7,13H,(H,11,12) |

| Standard InChI Key | CRTGVRQQKMHWLD-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)C(C(=O)O)S)Cl |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(C(=O)O)S)Cl |

Introduction

Chemical Identity and Structural Properties

Synonyms and Nomenclature

The compound is interchangeably referred to as:

-

2,5-Dichlorophenylthioglycolic acid

-

2-(2,5-Dichlorophenyl)mercaptoacetic acid

-

Thioglycolic acid, 2,5-dichlorophenyl ester

These synonyms reflect its functional groups and substitution pattern, which are critical for its role in chemical reactions .

Synthesis and Manufacturing

Historical Methods

Early synthesis routes for arylthioglycolic acids involved hazardous reagents and environmentally detrimental processes. For example, sulfochlorination of 1,4-dichlorobenzene with chlorosulfonic acid and thionyl chloride produced intermediates requiring reduction with zinc powder in acidic media. These methods generated heavy metal waste and posed operational risks .

Modern Synthesis via Diazonium Salts

A more efficient and ecologically favorable method, detailed in patent EP0290886A1, involves the following steps :

-

Diazotization: 2,5-Dichloroaniline is treated with nitrous acid (HNO₂) in the presence of a mineral acid (e.g., HCl) to form the corresponding diazonium salt (2,5-dichlorophenyldiazonium chloride).

-

Reaction with Thiourea: The diazonium salt reacts with thiourea in an aqueous acidic medium (pH 0–4) at 0–30°C. A copper(I) or copper(II) catalyst (0.01–0.03 mol per mole of diazonium salt) facilitates the formation of a 2,5-dichlorophenylisothiuronium intermediate.

-

Hydrolysis: The intermediate undergoes alkaline hydrolysis at 60–100°C to yield 2,5-dichlorothiophenol.

-

Condensation with Monochloroacetic Acid: The thiophenol is condensed with monochloroacetic acid under basic conditions to produce 2-(2,5-dichlorophenyl)-2-mercaptoacetic acid.

This method eliminates the need for high-pressure carbon monoxide reactors and reduces heavy metal waste, achieving a safer and more sustainable production process .

Applications in Industrial Chemistry

Pigment Synthesis

The primary application of 2-(2,5-dichlorophenyl)-2-mercaptoacetic acid is as a precursor to tetrachlorothioindigo, a sulfur-containing indigo pigment used in textiles and coatings. The compound’s thiol group enables condensation reactions with diketones or quinones, forming the chromophoric structure of the pigment .

Pharmaceutical Intermediates

Physicochemical Properties

Stability and Reactivity

The compound’s reactivity is governed by its thiol (-SH) and carboxylic acid (-COOH) functional groups:

-

The thiol group participates in oxidation reactions, forming disulfides under aerobic conditions.

-

The carboxylic acid moiety enables esterification or amidation, facilitating derivatization for specialized applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume